{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride
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Overview
Description
{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride is a chemical compound with a complex structure that includes a methylsulfanyl group attached to a phenyl ring, which is further connected to a propan-2-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate {[4-(Methylsulfanyl)phenyl]methyl}amine, which is then reacted with isopropylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the amine group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds have similar structural features and are studied for their antimicrobial and anti-inflammatory activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares structural similarities and is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c1-9(2)12-8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDKDUBJFEDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)SC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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